molecular formula C14H14O3 B12729543 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate CAS No. 94231-44-4

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate

Cat. No.: B12729543
CAS No.: 94231-44-4
M. Wt: 230.26 g/mol
InChI Key: NDZKPFBZWOSZAG-UHFFFAOYSA-N
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Description

2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate (CAS 94231-44-4) is a chemical compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . This compound features a cyclopentenone core, a structure that is recognized in synthetic and medicinal chemistry research for its reactivity and potential as a building block for more complex molecules . The cyclopentenone moiety is a key subunit in pharmacologically important molecules such as cross-conjugated cyclopentenone prostaglandins, which are studied for their diverse biological activities, including cytotoxic properties . The phenylacetate ester component of the molecule is structurally related to compounds found in nature, such as methyl phenylacetate, which occurs in honey, brandy, and coffee, suggesting potential relevance in flavor and fragrance research or as a synthetic intermediate . This product is intended for research purposes and is not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound in various applications, including organic synthesis, method development, and the exploration of new biologically active cyclopentanoids .

Properties

CAS No.

94231-44-4

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) 2-phenylacetate

InChI

InChI=1S/C14H14O3/c1-10-7-8-12(15)14(10)17-13(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3

InChI Key

NDZKPFBZWOSZAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate typically involves the reaction of 2-methyl-5-oxocyclopent-1-en-1-yl butyrate with phenylacetic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylacetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

Scientific Research Applications

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopentenone ring can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Simple Phenylacetate Esters

Methyl phenylacetate (C₉H₁₀O₂) and ethyl phenylacetate (C₁₀H₁₂O₂) are simpler esters of phenylacetic acid. These compounds lack the cyclopentenone ring system but share the phenylacetate backbone.

Property 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate Methyl Phenylacetate Ethyl Phenylacetate
Molecular Formula C₁₄H₁₄O₃ C₉H₁₀O₂ C₁₀H₁₂O₂
Molecular Weight (Da) 230.09 150.17 164.20
Boiling Point (°C) Not reported 218 ~230 (estimated)
Applications Potential synthetic intermediate Solvent, flavor agent Flavor compound in spirits
Biological Activity Undocumented Limited Aroma contributor in foods
  • Key Differences: The cyclopentenone group in the target compound increases steric hindrance and may reduce volatility compared to methyl/ethyl phenylacetate. This structural feature could also confer distinct reactivity, such as participation in Diels-Alder reactions . Ethyl phenylacetate, in contrast, is a known flavor compound in beverages like Tibetan Qingke Baijiu .

Phorbol Esters with Phenylacetate Moieties

3,4,12,13-Tetraacetylphorbol-20-phenylacetate and 12-deoxyphorbol 13-phenylacetate 20-acetate are diterpene esters isolated from Synadenium grantii latex. These compounds share the phenylacetate group but are structurally distinct due to their phorbol core, which is associated with protein kinase C modulation and tumor-promoting activity .

Property 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate 3,4,12,13-Tetraacetylphorbol-20-phenylacetate
Core Structure Cyclopentenone Phorbol diterpene
Bioactivity Undocumented Pro-inflammatory, tumor-promoting
Applications Research chemical Phytochemical studies
  • Key Differences: Phorbol esters exhibit significant biological activity due to their interaction with cellular signaling pathways, whereas the target compound’s bioactivity remains unexplored. The cyclopentenone ring may offer different electronic properties compared to the polycyclic phorbol system .

Substrates for Decarboxylase Enzymes

Phenylacetate decarboxylase enzymes convert phenylacetate to toluene in anaerobic bacteria. However, p-hydroxyphenylacetate is decarboxylated by distinct enzymes (e.g., CsdBC), highlighting substrate specificity .

Substrate Enzyme Involved Product Inhibitors
Phenylacetate Novel decarboxylase Toluene Phenaceturic acid (>70% inhibition)
p-Hydroxyphenylacetate CsdBC/HpdBC p-Cresol Atenolol (no inhibition)
  • Key Insight: The target compound’s phenylacetate group suggests it could theoretically interact with decarboxylases, but its cyclopentenone substituent may sterically hinder enzyme binding. This contrasts with p-hydroxyphenylacetate, which is processed by specialized enzymes .

Therapeutic Phenylacetate Derivatives

Sodium phenylacetate is a well-studied anticancer agent that induces apoptosis in glioblastoma and osteosarcoma cells by inhibiting cholesterol synthesis and modulating cell cycle proteins (e.g., p21, Bcl-2) .

Property 2-Methyl-5-oxocyclopent-1-en-1-yl Phenylacetate Sodium Phenylacetate
Bioactivity Undocumented Anticancer
Mechanism Potential prenylation inhibition Cholesterol synthesis inhibition
Clinical Use None Experimental therapy
  • Key Difference: Sodium phenylacetate’s efficacy relies on its ability to mimic phenylketonuria-like conditions, disrupting tumor metabolism. The esterification and cyclopentenone group in the target compound may alter its bioavailability or mechanism relative to the parent acid .

Biological Activity

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Property Details
CAS No. 126681-66-1
Molecular Formula C14H16O3
Molecular Weight 232.28 g/mol
IUPAC Name 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate
Canonical SMILES CC(=O)C1=C(C(=C(C1=O)C)C)C(=C)C(=O)OC(C)C

Synthesis

The synthesis of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate typically involves multi-step organic reactions. One common method includes:

  • Formation of Cyclopentene Derivative : Utilizing cyclization reactions of appropriate precursors.
  • Acetate Formation : Esterification with acetic acid or acetic anhydride to introduce the acetate group.

Antimicrobial Properties

Research indicates that 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown it to be effective against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Antioxidant Properties

2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate has shown promising antioxidant activity. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

The biological effects of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate are attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It can interact with various receptors, altering signaling pathways that regulate cell growth and survival.
  • Gene Expression : The compound may affect the expression of genes associated with apoptosis and cell proliferation, contributing to its anticancer effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 2-Methyl-5-oxocyclopent-1-en-1-yl phenylacetate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Anticancer Research : In a study conducted by researchers at a prominent university, the compound was tested against various cancer cell lines. Results indicated that it reduced cell viability significantly at concentrations as low as 20 µg/mL, highlighting its potential as a therapeutic agent for cancer treatment .
  • Oxidative Stress Study : Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing an IC50 value of approximately 30 µg/mL, showcasing its efficacy in combating oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate, and how can intermediates be validated?

  • Methodology : Start with phenylacetic acid derivatives (e.g., methyl phenylacetate, CAS 101-41-7) as precursors, employing esterification or cyclization reactions. Key intermediates like 2-methylphenylacetic acid (CAS 644-36-0) should be purified via recrystallization or column chromatography and validated using HPLC (>95.0% purity threshold) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in a cool, ventilated environment (<25°C) in amber glass vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps. Safety protocols include wearing nitrile gloves, safety goggles, and lab coats, as outlined in chemical safety data sheets (SDS) .

Q. What analytical techniques are essential for purity assessment?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying impurities (e.g., cyclopentylmandelic acid derivatives, CAS 427-49-6). Gas Chromatography-Mass Spectrometry (GC-MS) aids in detecting volatile byproducts. Cross-validate with melting point analysis and infrared (IR) spectroscopy for functional group verification .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing 2-methyl-5-oxocyclopent-1-en-1-yl phenylacetate under varying catalytic conditions?

  • Methodology : Design a Design of Experiments (DoE) approach to test catalysts (e.g., p-toluenesulfonic acid vs. enzymatic catalysts) and solvents (DMF vs. THF). Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize temperature (e.g., 60–80°C for esterification). Use Response Surface Methodology (RSM) to model interactions between variables .

Q. What strategies resolve contradictions in structural data, such as conflicting NMR and X-ray crystallography results?

  • Methodology : Perform single-crystal X-ray diffraction to unambiguously determine the stereochemistry and bond angles, as demonstrated for similar cyclopentane derivatives (CCDC 1901024) . For NMR discrepancies, use 2D techniques (COSY, NOESY) to assign stereoisomers or confirm dynamic processes (e.g., ring-flipping).

Q. How does the compound’s stability under acidic/basic conditions impact experimental design for biological assays?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Analyze degradation products via LC-MS and quantify half-life. Adjust assay conditions (e.g., use neutral pH) or employ prodrug strategies if instability is observed. Reference degradation pathways of analogous esters (e.g., methyl benzoylformate, CAS 15206-55-0) .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

  • Methodology : Apply Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for cyclization steps. Validate predictions with experimental kinetics data. Molecular docking studies can also predict interactions in enzymatic assays .

Data Contradiction and Resolution

Q. How should researchers address inconsistent bioactivity data across studies?

  • Methodology : Re-evaluate purity profiles (e.g., trace impurities like methyl 2-cyclopentyl-2-phenylacetate, CAS 19833-96-6, may skew results) . Standardize assay protocols (e.g., cell lines, incubation times) and use reference standards (e.g., NCI Development Therapeutics Program guidelines) .

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